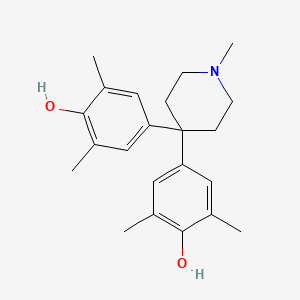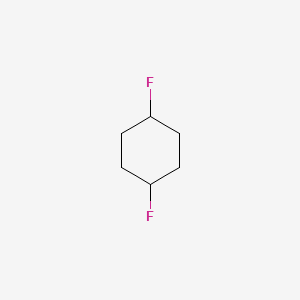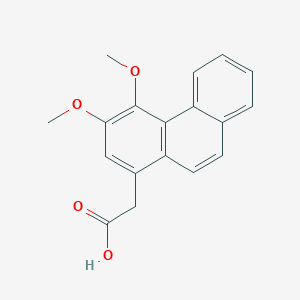
4-(Decyloxy)-3-fluorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)-3-fluorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It features a benzene ring substituted with a decyloxy group at the 4-position and a fluorine atom at the 3-position, along with a benzoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)-3-fluorobenzoyl chloride typically involves multiple steps starting from simpler aromatic compounds. One common route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Diazotization: Formation of a diazonium salt from the amine.
Sandmeyer Reaction: Replacement of the diazonium group with a fluorine atom.
Alkylation: Introduction of the decyloxy group via a Williamson ether synthesis.
Acylation: Introduction of the benzoyl chloride group using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-3-fluorobenzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, although the presence of the electron-withdrawing fluorine and benzoyl chloride groups can make it less reactive.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Alcohols and Amines: Formed from reduction reactions.
Scientific Research Applications
4-(Decyloxy)-3-fluorobenzoyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)-3-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various biological molecules. This reactivity can be exploited in the modification of proteins and other biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.
3-Fluoro-4-methoxybenzoyl chloride: Similar structure but with a methoxy group instead of a decyloxy group.
4-(Octyloxy)-3-fluorobenzoyl chloride: Similar structure but with an octyloxy group instead of a decyloxy group.
Uniqueness
4-(Decyloxy)-3-fluorobenzoyl chloride is unique due to the combination of its decyloxy and fluorine substituents, which can impart specific physical and chemical properties. The long alkyl chain (decyloxy group) can influence the compound’s solubility and interaction with other molecules, while the fluorine atom can affect its reactivity and stability.
Properties
CAS No. |
112669-78-0 |
|---|---|
Molecular Formula |
C17H24ClFO2 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-decoxy-3-fluorobenzoyl chloride |
InChI |
InChI=1S/C17H24ClFO2/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(17(18)20)13-15(16)19/h10-11,13H,2-9,12H2,1H3 |
InChI Key |
PUQYWKVWDVTSKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)


![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)


![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)
![4-[3-(1,3-Dioxolan-2-yl)propyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14310009.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
